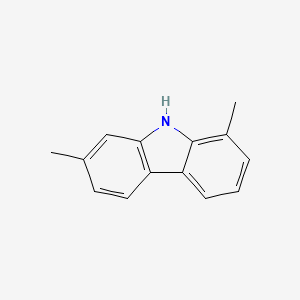

1,7-dimethyl-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-dimethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYXUXQFJAPJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229300 | |

| Record name | 9H-Carbazole, 1,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78787-78-7 | |

| Record name | 9H-Carbazole, 1,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078787787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,7-Dimethyl-9H-Carbazole from m-Xylene

Abstract

Carbazole and its substituted derivatives are a cornerstone of modern materials science and medicinal chemistry, prized for their unique electronic, photophysical, and biological properties. The precise control of substitution patterns on the carbazole core is paramount for tuning these characteristics. This guide provides a comprehensive, technically detailed pathway for the synthesis of 1,7-dimethyl-9H-carbazole, a specific and valuable isomer, utilizing m-xylene as a primary feedstock. The synthetic strategy is built upon a robust and modular approach, combining classical aromatic chemistry with modern palladium-catalyzed cross-coupling and a refined reductive cyclization. Each step is explained with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, field-proven protocols.

Introduction and Strategic Overview

The 1,7-dimethyl substitution pattern on the 9H-carbazole scaffold presents a unique synthetic challenge. Unlike isomers where both methyl groups reside on a single aromatic ring (e.g., 2,4-dimethyl-9H-carbazole), the 1,7-isomer requires the strategic fusion of two distinct, methylated aromatic precursors. A direct functionalization and cyclization of a single m-xylene-derived intermediate is not feasible for achieving this specific topology.

Therefore, a convergent synthetic strategy is required. Our chosen pathway leverages m-xylene as the source for one of the carbazole rings, embodying the spirit of the topic while maintaining chemical logic. The core strategy involves the synthesis of a key boronic acid intermediate from m-xylene, followed by a palladium-catalyzed Suzuki-Miyaura coupling to construct a substituted 2-nitrobiphenyl precursor. The final carbazole nucleus is then forged via a highly efficient Cadogan reductive cyclization.

This multi-step approach offers significant advantages:

-

Modularity: The Suzuki coupling allows for flexibility; different substituted boronic acids and haloarenes can be combined to target a wide array of carbazole analogues.

-

High Yields: The key C-C and C-N bond-forming reactions (Suzuki and Cadogan) are known for their high efficiency and functional group tolerance.

-

Control of Regiochemistry: The strategy provides absolute control over the final substitution pattern, a critical requirement for structure-activity relationship (SAR) studies.

The overall synthetic workflow is depicted below.

Synthesis of Key Intermediate: 3,5-Dimethylphenylboronic Acid

This section details the four-step conversion of commercially available m-xylene into the crucial 3,5-dimethylphenylboronic acid coupling partner.

Step 1: Regioselective Nitration of m-Xylene

Principle: The initial step involves an electrophilic aromatic substitution. The two methyl groups on m-xylene are ortho-, para-directing and activating. Nitration can occur at the 2-, 4-, or 6-positions. The 2-position is sterically hindered by two adjacent methyl groups, making the 4- and 6-positions (which are equivalent) the most favorable sites for substitution. Selective synthesis of 4-nitro-1,3-dimethylbenzene can be achieved with high yield using specific nitrating systems that enhance regioselectivity.[1]

Experimental Protocol:

-

To a round-bottom flask under magnetic stirring, add petroleum ether (5 mL).

-

Sequentially add m-xylene (3.0 mmol, 0.32 g), acetic anhydride (6.0 mmol, 0.61 g), and a zeolite molecular sieve catalyst (Hβ, 0.8 g).

-

Add Bi(NO₃)₃·5H₂O (3.0 mmol, 1.46 g) to the stirred mixture.

-

Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter to remove the catalyst.

-

Wash the filtrate with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-nitro-1,3-dimethylbenzene.

| Parameter | Value / Condition | Source |

| Reactants | m-Xylene, Bi(NO₃)₃·5H₂O, Acetic Anhydride | [1] |

| Catalyst | Zeolite Hβ | [1] |

| Solvent | Petroleum Ether | [1] |

| Temperature | Reflux | [1] |

| Typical Yield | ~85-90% | [1] |

Step 2: Reduction of 4-Nitro-1,3-dimethylbenzene

Principle: The nitro group is efficiently reduced to a primary amine using catalytic transfer hydrogenation. This method uses a hydrogen donor (like hydrazine hydrate) in the presence of a palladium on carbon (Pd/C) catalyst, avoiding the need for high-pressure hydrogen gas.[2][3] The heterogeneous catalyst is easily removed by filtration.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-nitro-1,3-dimethylbenzene (1.0 mmol, 151 mg) in methanol (5 mL).

-

Add 10% Pd/C catalyst (10 mol% Pd, ~10 mg).

-

Heat the mixture to 60-70 °C.

-

Carefully add hydrazine hydrate (10.0 mmol, 0.5 mL) dropwise to the heated mixture. An exothermic reaction and gas evolution will be observed.

-

After the addition is complete, maintain the reflux for 30-60 minutes until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry. Keep it wet with methanol or water.

-

Wash the Celite pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to afford crude 3,5-dimethylaniline, which can be purified by distillation or used directly in the next step.

Step 3: Bromination via Sandmeyer Reaction

Principle: The Sandmeyer reaction provides a reliable method to convert an aromatic primary amine into an aryl halide. The amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr). The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield the aryl bromide.[4][5]

Experimental Protocol:

-

In a flask cooled in an ice-salt bath to 0-5 °C, add 3,5-dimethylaniline (1.0 eq) to a 48% aqueous HBr solution (2.5 eq).

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

-

In a separate flask, prepare the Sandmeyer reagent by dissolving copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will occur.

-

After gas evolution ceases, warm the mixture to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude 5-bromo-1,3-dimethylbenzene by vacuum distillation.

Step 4: Borylation to 3,5-Dimethylphenylboronic Acid

Principle: The aryl bromide is converted into a Grignard reagent, which is a powerful nucleophile. This nucleophile then attacks the electrophilic boron atom of a trialkyl borate ester. Subsequent acidic hydrolysis cleaves the borate ester to yield the final boronic acid.[6]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.3 eq).

-

Add a solution of 5-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous THF via an addition funnel. A small crystal of iodine may be needed to initiate the reaction.

-

Once the Grignard formation is complete (magnesium is consumed), cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add trimethyl borate (B(OMe)₃, 1.1 eq) dropwise, maintaining the low temperature.

-

After addition, allow the mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by carefully adding it to a cold 2 M HCl solution.

-

Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The crude product can be purified by recrystallization from a water/acetone mixture to give pure 3,5-dimethylphenylboronic acid.

Assembly and Cyclization to this compound

With the key m-xylene-derived fragment in hand, the next stage involves constructing the biphenyl backbone and executing the final ring closure.

Step 5: Suzuki-Miyaura Cross-Coupling

Principle: This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[7] It involves the palladium-catalyzed reaction between an organoborane (the boronic acid) and an organic halide. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[8]

Experimental Protocol:

-

To a Schlenk flask, add 3,5-dimethylphenylboronic acid (1.2 eq), 2-bromonitrobenzene (1.0 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-nitro-3',5-dimethylbiphenyl.

Step 6: Cadogan Reductive Cyclization

Principle: The Cadogan reaction is a classic and effective method for synthesizing carbazoles from 2-nitrobiphenyls.[9] The reaction is typically performed by heating the substrate with a trivalent phosphorus reagent, such as triethyl phosphite or triphenylphosphine. The phosphorus reagent acts as an oxygen scavenger, reducing the nitro group to a reactive nitrene intermediate in situ. This nitrene then undergoes rapid intramolecular C-H insertion into the adjacent aromatic ring to form the carbazole.[6][10] Using triphenylphosphine in a high-boiling solvent is a modern, practical modification that often gives clean products in high yields.[10]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 2-nitro-3',5-dimethylbiphenyl (1.0 eq) in a high-boiling solvent such as 1,2-dichlorobenzene or diphenyl ether.

-

Add triphenylphosphine (PPh₃, 1.5-2.0 eq).

-

Heat the reaction mixture to reflux (180-200 °C) under an inert atmosphere.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Cool the mixture to room temperature. The solvent can be removed by vacuum distillation if volatile enough, or the product can be precipitated by adding a non-polar solvent like hexane.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound as a solid.

Data Summary and Conclusion

The described multi-step synthesis provides a reliable and logical route to this compound, starting from the readily available industrial feedstock m-xylene.

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Nitration | m-Xylene, Bi(NO₃)₃·5H₂O | 85-90% |

| 2 | Reduction | 4-Nitro-1,3-dimethylbenzene, N₂H₄·H₂O, Pd/C | >95% |

| 3 | Sandmeyer | 3,5-Dimethylaniline, NaNO₂, CuBr | 70-80% |

| 4 | Borylation | 5-Bromo-1,3-dimethylbenzene, Mg, B(OMe)₃ | 70-75% |

| 5 | Suzuki Coupling | 3,5-Dimethylphenylboronic acid, 2-Bromonitrobenzene, Pd(PPh₃)₄ | 80-90% |

| 6 | Cadogan Cyclization | 2-Nitro-3',5-dimethylbiphenyl, PPh₃ | 85-95% |

| Overall | - | - | ~30-45% |

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][7][8]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6882–6885. Available at: [Link][11]

-

Royal Society of Chemistry. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances. Available at: [Link][12]

-

Deng, G.-J., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387. Available at: [Link][13]

-

Freeman, A. W., et al. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of Organic Chemistry, 70(13), 5014–5019. Available at: [Link][6][10]

-

ResearchGate. (2012). Cadogan–Sundberg indole synthesis. Available at: [Link][14]

-

Bolshan, Y., & Batey, R. A. (2009). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 48(32), 5441-5444. Available at: [Link][15]

-

Wang, C., et al. (2020). Visible-light-driven Cadogan reaction. Nature Communications, 11(1), 1-8. Available at: [Link][16]

-

Rauf, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32(1), 3-23. Available at: [Link][4]

-

Google Patents. (2015). CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate. Available at: [1]

-

ResearchGate. (2018). 1 H-NMR spectrum of carbazole. Available at: [Link][17]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link][18]

-

ResearchGate. (2020). C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reaction. Available at: [Link][9]

-

Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole separation. Particuology, 65, 130-137. Available at: [Link][19]

-

Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11), 3045-3050. Available at: [Link][20]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][21]

-

Google Patents. (1997). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Available at: [5]

-

Wang, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Journal of Sulfur Chemistry, 44(2), 235-251. Available at: [Link][22]

-

MDPI. (2012). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Available at: [Link][23]

-

Bunescu, A., et al. (2021). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Molecules, 26(15), 4452. Available at: [Link][24]

-

ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link][25]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link][26]

-

Li, H., et al. (2015). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ACS Omega, 1(1), 18-23. Available at: [Link][3]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link][27]

-

ResearchGate. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Available at: [Link][28]

-

Asiri, A. M., et al. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(2), M684. Available at: [Link][29]

-

Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277. Available at: [Link][30]

Sources

- 1. [Total Syntheses of Multi-substituted Carbazole Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 12. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

- 13. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Visible-light-driven Cadogan reaction [html.rhhz.net]

- 17. researchgate.net [researchgate.net]

- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 19. rsc.org [rsc.org]

- 20. asianpubs.org [asianpubs.org]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

- 24. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. rose-hulman.edu [rose-hulman.edu]

- 27. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. datapdf.com [datapdf.com]

An In-depth Technical Guide to 1,7-dimethyl-9H-carbazole: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 1,7-dimethyl-9H-carbazole, a heterocyclic aromatic compound. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with theoretical insights to offer a thorough understanding of this specific carbazole isomer. While direct experimental data for this compound is limited, this guide extrapolates from the well-understood chemistry of the carbazole nucleus and related dimethylated isomers to present a robust scientific profile.

Introduction to the Carbazole Scaffold

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. This planar, π-conjugated system is the core of numerous naturally occurring alkaloids and synthetic compounds with significant biological and photophysical properties. The nitrogen atom's lone pair of electrons contributes to the aromaticity of the system, making carbazoles electron-rich and capable of participating in a variety of chemical reactions. Their inherent rigidity and charge-transport characteristics have led to their widespread use in the development of organic light-emitting diodes (OLEDs), photovoltaics, and as molecular probes.

The substitution pattern on the carbazole ring system dramatically influences its electronic, photophysical, and biological properties. Methyl substitution, in particular, can enhance solubility in organic solvents, modulate the electronic energy levels, and introduce steric hindrance that can affect molecular packing and intermolecular interactions. This compound, with its asymmetric substitution, presents a unique profile compared to its more commonly studied symmetric isomers.

Chemical Structure and Properties of this compound

The definitive identification of this compound is confirmed by its Chemical Abstracts Service (CAS) number: 78787-78-7.[1][2][3] The molecular structure consists of the 9H-carbazole core with two methyl groups attached to the carbon atoms at positions 1 and 7.

Predicted Physicochemical Properties

Due to a scarcity of direct experimental data, the following table summarizes the known and predicted physicochemical properties of this compound, with comparative data from the related isomer, 3,6-dimethyl-9H-carbazole.

| Property | This compound | 3,6-dimethyl-9H-carbazole |

| CAS Number | 78787-78-7[1][2][3] | 5599-50-8 |

| Molecular Formula | C₁₄H₁₃N | C₁₄H₁₃N |

| Molecular Weight | 195.26 g/mol | 195.26 g/mol |

| Appearance | Predicted: White to off-white solid | Solid |

| Melting Point | Not reported | Not reported |

| Boiling Point | Not reported | Not reported |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, toluene) | Not reported |

Structural and Electronic Considerations

The introduction of two methyl groups at the 1 and 7 positions of the carbazole nucleus has several predictable consequences for its structure and electronic properties. Methyl groups are known to be weakly electron-donating through an inductive effect. This would be expected to increase the electron density of the aromatic system, potentially lowering the ionization potential and oxidation potential compared to unsubstituted carbazole.

The asymmetric substitution pattern of the 1,7-isomer is noteworthy. Unlike the C₂ᵥ symmetry of 3,6-dimethyl-9H-carbazole, the 1,7-isomer possesses a lower Cₛ symmetry. This asymmetry can lead to a larger permanent dipole moment, which may influence its solubility and intermolecular interactions in the solid state.

Computationally, the optimized geometry of this compound would be expected to retain the planarity of the carbazole core. The C-N-C bond angle within the pyrrole ring and the C-C bond lengths would be largely consistent with other carbazole derivatives. Density Functional Theory (DFT) calculations, similar to those performed on N-substituted carbazoles, could provide valuable insights into the vibrational frequencies (IR and Raman spectra) and the energies of the frontier molecular orbitals (HOMO and LUMO).[4][5] Such computational studies are essential for predicting the photophysical properties, such as absorption and emission wavelengths.

Proposed Synthesis of this compound

The synthesis of unsymmetrically substituted carbazoles requires a strategy that allows for the controlled introduction of different substituents. A plausible and efficient method for the synthesis of this compound is the Cadogan reaction, which involves the reductive cyclization of a suitably substituted 2-nitrobiphenyl.

Synthetic Workflow

The following diagram illustrates a proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Suzuki Coupling to form 2-Amino-3',4-dimethylbiphenyl

-

To a degassed solution of 2-bromo-3-methylaniline (1.0 eq) and 3-methylphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add sodium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-18 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-3',4-dimethylbiphenyl.

Step 2: Sandmeyer Reaction to form 2-Nitro-3',4-dimethylbiphenyl

-

Dissolve 2-amino-3',4-dimethylbiphenyl (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium nitrite (2.0 eq) and copper(I) oxide (catalytic amount) in water.

-

Slowly add the cold diazonium salt solution to the nitrite solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 3: Cadogan Reductive Cyclization

-

Heat a mixture of 2-nitro-3',4-dimethylbiphenyl (1.0 eq) and an excess of triethyl phosphite (5.0-10.0 eq).

-

Maintain the reaction at a high temperature (typically 150-180 °C) for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess triethyl phosphite under high vacuum.

-

Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Potential Applications

While specific applications for this compound have not been extensively reported, its structural features suggest potential utility in fields where other carbazole derivatives have shown promise.

Organic Electronics

The electron-donating methyl groups are expected to lower the ionization potential of this compound, making it a potentially suitable hole-transporting material in OLEDs. The asymmetric nature of the molecule could disrupt crystal packing, leading to more amorphous thin films, which can be beneficial for device performance and longevity.

Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties. The specific substitution pattern of this compound could lead to novel interactions with biological targets. For instance, some dimethyl-9H-carbazole derivatives have been investigated for their ability to inhibit topoisomerase I, a key enzyme in DNA replication, suggesting a potential avenue for anticancer drug development.

The logical relationship for its potential as a bioactive compound is illustrated below:

Caption: Logical pathway from chemical structure to potential bioactivity.

Conclusion

This compound is an intriguing, yet understudied, member of the carbazole family. While a comprehensive experimental characterization is still needed, its chemical identity is established. Based on the fundamental principles of organic chemistry and the known properties of related compounds, we can predict its key physicochemical characteristics and propose a viable synthetic route. The unique asymmetric substitution pattern suggests that this compound could possess interesting properties for applications in materials science and medicinal chemistry, warranting further investigation by the scientific community. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of 1,7-Dimethyl-9H-carbazole: An In-depth Technical Guide

Introduction

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties.[1] The strategic placement of substituents on the carbazole nucleus allows for the fine-tuning of these properties, leading to applications ranging from novel therapeutic agents to advanced organic light-emitting diodes (OLEDs). Among these, dimethylated carbazoles are of significant interest for their potential in modulating biological activity and material characteristics.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering for the carbazole ring system is used. The structure of 1,7-dimethyl-9H-carbazole is depicted below, with each position explicitly numbered. This convention will be used throughout the guide for the assignment of NMR signals.

Caption: Molecular structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the detailed mapping of the carbon-hydrogen framework.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm and are predicted for a solution in a non-polar deuterated solvent like chloroform-d (CDCl₃). The predictions are based on the known spectra of carbazole and its methylated derivatives, such as 2,7-dimethyl-9H-carbazole.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~7.2-7.3 | d | ~7.5 |

| H-3 | ~7.1-7.2 | t | ~7.5 |

| H-4 | ~7.9-8.0 | d | ~7.5 |

| H-5 | ~7.9-8.0 | d | ~8.0 |

| H-6 | ~7.0-7.1 | dd | ~8.0, 1.5 |

| H-8 | ~7.2-7.3 | s | - |

| NH (H-9) | ~7.9-8.1 | br s | - |

| 1-CH₃ | ~2.4-2.5 | s | - |

| 7-CH₃ | ~2.4-2.5 | s | - |

Interpretation of Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the asymmetry of the molecule. The aromatic region (7.0-8.1 ppm) will feature signals for the six aromatic protons.

-

Methyl Protons: Two sharp singlets are predicted around 2.4-2.5 ppm, each integrating to three protons, corresponding to the methyl groups at the C1 and C7 positions.

-

Aromatic Protons:

-

The protons on the unsubstituted ring (H-5, H-6, and H-8) will exhibit splitting patterns influenced by their neighbors. H-5 is expected to be a doublet, coupled to H-6. H-6 will likely appear as a doublet of doublets, coupled to both H-5 and H-8. The proton at C8, being adjacent to the methyl-substituted C7, is predicted to be a singlet.

-

The protons on the other substituted ring (H-2, H-3, and H-4) will also show characteristic splitting. H-4, being peri to the nitrogen, is expected to be the most deshielded aromatic proton, appearing as a doublet coupled to H-3. H-3 will be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-2 and H-4. H-2 will be a doublet, coupled to H-3.

-

-

NH Proton: A broad singlet corresponding to the N-H proton is expected in the downfield region (around 7.9-8.1 ppm). The chemical shift and broadness of this peak can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR data for this compound is presented below. These predictions are based on the known spectra of carbazole and its derivatives, including 1,8-dimethyl-9H-carbazole and 2,7-dimethyl-9H-carbazole.[3][4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~128-130 |

| C-2 | ~120-122 |

| C-3 | ~118-120 |

| C-4 | ~110-112 |

| C-4a | ~122-124 |

| C-4b | ~121-123 |

| C-5 | ~119-121 |

| C-6 | ~125-127 |

| C-7 | ~129-131 |

| C-8 | ~109-111 |

| C-9a | ~139-141 |

| C-9b | ~138-140 |

| 1-CH₃ | ~16-18 |

| 7-CH₃ | ~20-22 |

Interpretation of Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to the 12 aromatic carbons and the 2 methyl carbons.

-

Methyl Carbons: Two signals in the upfield region (16-22 ppm) will correspond to the two methyl groups.

-

Aromatic Carbons: The 12 aromatic carbons will resonate in the downfield region (109-141 ppm). The carbons directly attached to the nitrogen (C-9a and C-9b) will be the most deshielded among the aromatic carbons. The methyl-substituted carbons (C-1 and C-7) will also be significantly downfield. The remaining eight CH carbons will appear in the intermediate aromatic region. The specific assignments can be confirmed using advanced 2D NMR techniques like HSQC and HMBC.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the high-purity solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

Use a relaxation delay of 2 seconds or more to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted FT-IR Spectroscopic Data

The predicted key IR absorption bands for this compound are listed below. These predictions are based on the known IR spectra of carbazole and its N-substituted derivatives.[3][6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3420 | N-H stretch | Medium, Sharp |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2960-2850 | Aliphatic C-H stretch (methyl) | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium to Strong |

| ~1325 | Aromatic C-N stretch | Medium |

| 850-750 | Aromatic C-H out-of-plane bend | Strong |

Interpretation of Predicted IR Spectrum

-

N-H Stretching: A characteristic sharp peak around 3420 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine in the carbazole ring.[3]

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of bands in the 3100-3000 cm⁻¹ region. The C-H stretching vibrations of the two methyl groups will be observed in the 2960-2850 cm⁻¹ range.

-

C=C Stretching: The aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected to appear around 1325 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of bands, including C-H out-of-plane bending vibrations, which are highly characteristic of the substitution pattern on the aromatic rings. Strong bands in the 850-750 cm⁻¹ range are expected for the aromatic C-H out-of-plane bending.

Experimental Protocol for FT-IR Spectroscopy

The following is a standard protocol for acquiring the FT-IR spectrum of a solid sample like this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]

- 3. 1,8-Dimethyl-9H-carbazole | C14H13N | CID 12733085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

Solubility of 1,7-dimethyl-9H-carbazole in organic solvents

An In-depth Technical Guide to the Solubility of 1,7-dimethyl-9H-carbazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data for this particular derivative is not extensively published, this document outlines the fundamental principles governing the solubility of carbazole derivatives, provides a detailed, field-proven experimental protocol for accurate solubility determination, and discusses the critical role of solubility data in drug development and materials science. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing the physicochemical properties of novel carbazole compounds.

Introduction: The Significance of Carbazole Scaffolds and the Imperative of Solubility

Carbazole and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique optoelectronic properties.[1][2] Compounds incorporating the 1,4-dimethyl-9H-carbazole core, for instance, have been investigated for their potential as anti-HIV and anticancer agents.[3][4] The substitution pattern on the carbazole ring system, such as the dimethylation at the 1 and 7 positions in this compound, significantly modulates the molecule's physicochemical properties, including its solubility.

Solubility is a critical determinant of a compound's utility. In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule.[5] In materials science, the solubility of carbazole derivatives in organic solvents is crucial for solution-based processing and fabrication of organic electronic devices.[2] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are paramount for its successful application in any field.

This guide will provide the necessary theoretical background and practical, step-by-step instructions to empower researchers to generate high-quality solubility data for this compound and other novel carbazole derivatives.

Physicochemical Properties and Solubility Predictions

While experimental determination is the gold standard, an initial assessment of a compound's physicochemical properties can offer valuable predictions about its solubility behavior.

Molecular Structure of this compound

-

Molecular Formula: C₁₄H₁₃N

-

Molecular Weight: 195.26 g/mol [6]

-

Core Structure: A tricyclic aromatic system consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring.

-

Substituents: Two methyl groups at positions 1 and 7.

The carbazole core is largely non-polar and hydrophobic.[7] The nitrogen atom in the pyrrole ring possesses a lone pair of electrons and an N-H group capable of acting as a hydrogen bond donor.[8][9] The addition of two methyl groups (at C1 and C7) increases the molecule's lipophilicity and molecular weight compared to the parent 9H-carbazole.

Predicting Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[10][11] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar surface area of the carbazole ring system suggests that this compound will exhibit good solubility in non-polar aromatic solvents like toluene and benzene, and moderate solubility in aliphatic hydrocarbons like hexane. The methyl groups will further enhance this lipophilic character.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): Polar aprotic solvents can engage in dipole-dipole interactions. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent solvents for many organic compounds. The N-H group of the carbazole can form hydrogen bonds with the oxygen atoms of DMF and DMSO, which has been shown to significantly enhance the solubility of carbazole.[8][9] Therefore, this compound is expected to be highly soluble in these solvents. Tetrahydrofuran (THF) and acetone should also be effective solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. While the parent 9H-carbazole is soluble in methanol, the increased lipophilicity due to the two methyl groups in this compound might slightly reduce its solubility in lower alcohols compared to the unsubstituted parent. However, solubility is still expected to be moderate and will likely increase with the alkyl chain length of the alcohol (e.g., better solubility in butanol than in methanol).

-

Aqueous Solubility: Due to its predominantly non-polar structure, this compound is expected to be practically insoluble in water.

Quantitative Solubility Determination: An Experimental Guide

Accurate solubility data is obtained through meticulous experimental work. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[12]

Required Materials and Equipment

-

This compound (solid, high purity)

-

A selection of organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or other suitable glass vials with tight-fitting caps

-

Shaking incubator or constant temperature water bath with agitation

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

To a series of glass vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials securely to prevent solvent evaporation, which would artificially inflate the calculated solubility.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A duration of 24 to 72 hours is typical.[12] It is advisable to run a preliminary experiment to determine the time at which the concentration of the dissolved compound no longer increases.

-

-

Sample Collection and Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed, permitting the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic particulate matter that could interfere with the analysis.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical instrument. Multiple dilutions may be necessary.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve constructed from standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and structured format.

Exemplary Solubility Data Table

The following table serves as a template for researchers to populate with their experimental findings. For illustrative purposes, qualitative solubility descriptors are included based on the predictions in Section 2.2.

| Solvent Class | Solvent | Temperature (°C) | Experimentally Determined Solubility (g/L) | Molar Solubility (mol/L) | Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | [Insert Data] | [Insert Data] | Very Soluble |

| N,N-Dimethylformamide (DMF) | 25 | [Insert Data] | [Insert Data] | Very Soluble | |

| Tetrahydrofuran (THF) | 25 | [Insert Data] | [Insert Data] | Soluble | |

| Acetone | 25 | [Insert Data] | [Insert Data] | Soluble | |

| Polar Protic | Methanol | 25 | [Insert Data] | [Insert Data] | Sparingly Soluble |

| Ethanol | 25 | [Insert Data] | [Insert Data] | Soluble | |

| Non-Polar | Toluene | 25 | [Insert Data] | [Insert Data] | Soluble |

| Dichloromethane | 25 | [Insert Data] | [Insert Data] | Very Soluble | |

| Hexane | 25 | [Insert Data] | [Insert Data] | Sparingly Soluble | |

| Aqueous | Water | 25 | [Insert Data] | [Insert Data] | Insoluble |

Factors Influencing Solubility

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[7][13] This is because the dissolution process is often endothermic. Determining solubility at different temperatures can be valuable for applications like crystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is the primary driver of solubility.

-

Hydrogen Bonding: The ability of the N-H group to act as a hydrogen bond donor is a key interaction that enhances solubility in hydrogen bond-accepting solvents like DMF, DMSO, and alcohols.[8][9]

Conclusion

References

- Solubility of Things. Carbazole.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde in Common Organic Solvents.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Khan Academy. Solubility of organic compounds.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Request PDF.

- PubChem. 1,7-Dimethoxy-9H-carbazole.

- ResearchGate. Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction (×10 −3 ).

- Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation.

- PMC.

- Carbazoles database - synthesis, physical properties.

- Çapan, İ., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. NIH.

- Mini-review on the novel synthesis and potential applications of carbazole and its deriv

- Chemical Synthesis D

- ResearchGate. Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line.

- PlantaeDB. 1,6-dimethoxy-3-methyl-9H-carbazole.

- ResearchGate. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties.

- ChemBK. 9H-carbazole.

- The Royal Society of Chemistry. Electronic Supplementary Material (ESI)

- BenchChem. An In-depth Technical Guide on the Solubility of 9-(4-Nitrophenyl)-9H-carbazole.

Sources

- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 10. chem.ws [chem.ws]

- 11. Khan Academy [khanacademy.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Properties of 1,7-dimethyl-9H-carbazole

This guide provides a comprehensive technical overview of the photophysical properties of 1,7-dimethyl-9H-carbazole, a heterocyclic aromatic compound of interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related carbazole derivatives to provide a robust predictive analysis of its behavior. We will delve into its synthesis, expected photophysical characteristics, and the experimental methodologies crucial for their validation.

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives are a cornerstone in the development of functional organic materials due to their rigid, π-conjugated structure, which imparts favorable charge transport properties and high thermal stability. These characteristics make them pivotal building blocks for a range of applications, including organic light-emitting diodes (OLEDs), sensors, and as key pharmacophores in medicinal chemistry. The strategic placement of substituents, such as methyl groups, on the carbazole core allows for the fine-tuning of its electronic and, consequently, its photophysical properties. The 1,7-dimethyl substitution pattern is anticipated to influence the molecule's electronic transitions and excited-state dynamics in a distinct manner compared to more commonly studied isomers.

Synthesis of this compound: A Proposed Synthetic Pathway

A proposed synthetic route could start from appropriately substituted precursors, such as a substituted biphenyl amine, followed by a cyclization reaction. For instance, a synthetic strategy analogous to the synthesis of 1,3-dimethyl-9H-carbazole could be adapted.[1] This would likely involve the reaction of a suitably substituted aniline with a dihaloarene.

Proposed Synthesis Workflow:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Palladium-Catalyzed Amination

This protocol is a generalized procedure based on known syntheses of related carbazole derivatives and would require optimization for the specific target molecule.

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., palladium(II) acetate), a suitable ligand (e.g., a phosphine ligand), and the base (e.g., cesium carbonate).

-

Addition of Reactants: Add the solvent (e.g., dimethyl sulfoxide), followed by 2,4-dimethylaniline and the 1,2-dihalobenzene.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically in the range of 100-180 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality in Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the efficiency of the C-N bond formation. Different ligands can significantly influence the reaction rate and yield.

-

Base: An appropriate base is required to facilitate the deprotonation of the amine and drive the catalytic cycle. Cesium carbonate is often effective in these types of reactions.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst, which would render it inactive.

Core Photophysical Properties: A Predictive Analysis

The photophysical properties of carbazole derivatives are dictated by the nature and position of substituents on the aromatic core. Methyl groups are weakly electron-donating and can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics.

Molecular Structure of this compound:

References

An In-depth Technical Guide to 1,7-Dimethyl-9H-carbazole (CAS: 78787-78-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethyl-9H-carbazole is a heterocyclic aromatic compound belonging to the carbazole family. Carbazoles are a significant class of compounds in medicinal chemistry and materials science due to their unique electronic and photophysical properties, as well as their diverse biological activities. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, potential synthesis strategies, and known applications, with a particular focus on its relevance in drug discovery and organic electronics. While specific experimental data for this particular isomer is limited in publicly available literature, this guide synthesizes information from related carbazole derivatives to provide a valuable resource for researchers.

Chemical and Physical Properties

| Property | Value | Source/Notes |

| CAS Number | 78787-78-7 | |

| Molecular Formula | C₁₄H₁₃N | |

| Molecular Weight | 195.26 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Likely a solid at room temperature. Carbazole and its derivatives are typically crystalline solids.[1] | Inferred from related compounds. |

| Melting Point | Not explicitly reported. Isomers such as 1,2-dimethyl-9H-carbazole and 9-ethyl-3,6-dimethyl-9H-carbazole have melting points of N/A and 66-67 °C, respectively.[2][3] The parent, 9H-carbazole, melts at 246.3 °C.[1] | |

| Boiling Point | Not explicitly reported. The parent, 9H-carbazole, boils at 354.69 °C.[1] | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. 9H-carbazole is sparingly soluble in water but soluble in polar organic solvents like methanol and DMSO, and more so in non-polar solvents like toluene.[4] | Inferred from 9H-carbazole. |

| pKa | Not reported. | |

| LogP | Not reported. The LogP of 9H-carbazole is 3.84.[5] |

Spectral Data:

Specific spectral data for this compound is not widely published. However, the general spectral characteristics of carbazoles are well-understood.

-

¹H NMR: The proton NMR spectrum of a dimethylcarbazole would be expected to show signals for the aromatic protons on the carbazole core and singlets for the two methyl groups. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl groups.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons and the methyl carbons.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 195.26 g/mol .

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, several established methods for the synthesis of substituted carbazoles can be adapted. A plausible and widely used approach is the Buchwald-Hartwig amination.[6][7]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This powerful cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. For the synthesis of this compound, one could envision the coupling of 3-methylaniline with a suitably substituted bromobenzene derivative, followed by an intramolecular cyclization, or more directly, the coupling of a pre-formed aminobiphenyl derivative. A potential retrosynthetic analysis is outlined below:

Figure 1: Retrosynthetic analysis for this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 2-bromo-4-methylaniline), the amine (e.g., 3-methylaniline), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

Solvent Addition: Add a dry, degassed solvent such as toluene.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Biological and Pharmacological Significance

Carbazole alkaloids and their synthetic derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[8][9] These activities are attributed to the planar, electron-rich tricyclic structure which can intercalate with DNA and interact with various biological targets.

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activity of carbazole derivatives.[8][9][10][11][12] The mechanisms of action are often multifactorial and can include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar carbazole scaffold can insert between DNA base pairs, disrupting DNA replication and transcription. Additionally, some carbazole derivatives are known to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes.[8]

-

Induction of Apoptosis: By interfering with critical cellular pathways, carbazole compounds can trigger programmed cell death in cancer cells.

-

Kinase Inhibition: Certain carbazole derivatives have been shown to inhibit protein kinases that are often dysregulated in cancer.

While specific studies on the anticancer activity of this compound are not prevalent, research on other dimethylcarbazole isomers suggests potential efficacy. For instance, derivatives of 1,4-dimethyl-9-H-carbazol-3-yl)methanamine have shown in vitro cytotoxicity against human glioma cell lines.[11]

Figure 2: Potential mechanisms of anticancer activity of carbazole derivatives.

Applications in Organic Electronics

The unique photophysical properties of carbazole derivatives make them highly valuable in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[13][14][15]

Role in OLEDs:

Carbazole-based materials are often utilized as:

-

Host Materials: Their high triplet energy levels make them excellent hosts for phosphorescent emitters, facilitating efficient energy transfer and enhancing the overall device efficiency.

-

Hole-Transporting Materials: The electron-rich nature of the carbazole core allows for efficient transport of positive charge carriers (holes).

-

Emitters: By modifying the carbazole structure with various substituents, the emission color can be tuned across the visible spectrum.

Figure 3: Potential roles of carbazole derivatives in an OLED device.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for carbazole and its other derivatives, the following general safety precautions should be observed:[5][16][17]

-

Hazard Statements: May cause skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.[5][17]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place.

-

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Suppliers

This compound is available from various chemical suppliers, including:

Conclusion

This compound is a carbazole derivative with significant potential in both medicinal chemistry and materials science. While specific experimental data for this isomer is somewhat limited, the extensive research on the broader class of carbazole compounds provides a strong foundation for its further investigation. Its potential as an anticancer agent and as a component in advanced organic electronic devices warrants further exploration. This guide serves as a starting point for researchers and developers interested in harnessing the properties of this intriguing molecule.

References

-

Solubility of Things. (n.d.). Carbazole. Retrieved from [Link]

- Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (2023).

- Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. (2023). World Journal of Advanced Research and Reviews, 19(01), 779–791.

- Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (2019).

- The anticancer activity of carbazole alkaloids. (2021). Archiv der Pharmazie, 354(10), e2100277.

-

Why 2,7-Dimethyl-9H-Carbazole is Key for OLED Materials. (n.d.). Xinghui Material. Retrieved from [Link]

- SAFETY DATA SHEET - TCI Chemicals. (2025). Tokyo Chemical Industry Co., Ltd.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. (2023). International Journal of Molecular Sciences, 24(5), 4505.

-

This compound (1 x 250 mg). (n.d.). Reagentia. Retrieved from [Link]

- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Deriv

- A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. (2024). Current Medicinal Chemistry, 31(30), 4826-4849.

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025). Tokyo Chemical Industry Co., Ltd.

- (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023).

-

1,2-dimethyl-9H-carbazole. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18101–18115.

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.

-

Carbazole. (n.d.). In Wikipedia. Retrieved from [Link]

- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). Organometallics, 42(6), 549–562.

- Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. (2024).

-

9-ethyl-3,6-dimethyl-9H-carbazole. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

- Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2020). Russian Journal of General Chemistry, 90(8), 1541–1547.

-

Chemical Properties of Carbazole (CAS 86-74-8). (n.d.). Cheméo. Retrieved from [Link]

- Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F. (2024). Organic & Biomolecular Chemistry, 22(34), 6934-6939.

- Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. (2019). Chemical Science Transactions, 7(4), 626.

- Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior. (2012). RSC Advances.

-

Carbazoles database. (n.d.). Retrieved from [Link]

-

7H-Dibenzo(c,g)carbazole. (n.d.). PubChem. Retrieved from [Link]

- 9H-Carbazole, 9-ethyl-3,6-dimethyl. (2000). Organic Syntheses, 77, 222.

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. wjarr.com [wjarr.com]

- 12. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.de [fishersci.de]

- 18. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

Navigating the Unknown: A Health and Safety Guide for 1,7-dimethyl-9H-carbazole

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: The Precautionary Principle in Chemical Research

1,7-dimethyl-9H-carbazole belongs to the carbazole family, a class of aromatic heterocyclic compounds with a tricyclic structure. Carbazoles are utilized in the synthesis of various biologically active molecules and materials, including those with potential applications in drug development.[1][2] Given the structural similarity to other carbazole derivatives with known biological activity and toxicity, a cautious approach to the handling of this compound is imperative. This guide provides a framework for researchers to establish safe handling protocols in the absence of compound-specific safety data, adhering to the precautionary principle.

Hazard Identification and Risk Assessment: A Surrogate-Based Approach

Due to the lack of specific toxicological data for this compound, a comprehensive risk assessment must be based on the known hazards of the parent compound, carbazole, and its other isomers.

Key Potential Hazards:

-

Carcinogenicity and Mutagenicity: The parent compound, carbazole, is a known carcinogen and mutagen in tobacco smoke.[3] Some carbazole derivatives have been shown to induce epigenetic and genotoxic effects.[4][5] Synthetic methyl derivatives of dibenzocarbazole can cause significant DNA damage.[6]

-

Cytotoxicity: Studies on N-methylcarbazole have indicated that its metabolites can be cytotoxic.[3]

-

Irritation: While specific data is unavailable for this compound, many chemical compounds can cause skin and eye irritation upon contact.

Risk Assessment Workflow

A thorough risk assessment is the cornerstone of safe laboratory practice. The following workflow is recommended before any new compound, including this compound, is handled.

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Safe Handling and Personal Protective Equipment (PPE)

Based on the potential hazards identified from surrogate data, the following handling procedures and PPE are recommended.

Engineering Controls:

-

Chemical Fume Hood: All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Consult glove manufacturer's compatibility charts for specific breakthrough times.

-

Body Protection: A lab coat should be worn at all times. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: A Step-by-Step Approach to Safety

Preparation of a Stock Solution

-

Pre-weighing Preparation: Don a full set of PPE. Designate a specific area within the chemical fume hood for weighing. Place a disposable weigh boat on an analytical balance.

-

Weighing: Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

Solubilization: Place the weigh boat containing the compound into a suitable flask. Add the desired solvent to the flask, ensuring the weigh boat is rinsed to transfer all of the compound.

-

Mixing: Gently swirl or sonicate the flask until the compound is fully dissolved.

-

Storage: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings. Store in a designated, well-ventilated, and secure location.

Spill and Emergency Procedures

In case of a small spill:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Evacuate: If necessary, evacuate the immediate area.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Cleanup: Carefully sweep the absorbent material into a designated hazardous waste container.

-

Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste.

In case of personal exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Quantitative Data from Surrogate Compounds

The following table summarizes some of the available physical and chemical properties of related carbazole compounds. This data is provided for context and to aid in risk assessment.

| Property | 1,8-dimethyl-9H-carbazole[7] | 1,7-dimethoxy-9H-carbazole[8] | Carbazole[9] |

| Molecular Formula | C14H13N | C14H13NO2 | C12H9N |

| Molecular Weight | 195.26 g/mol | 227.26 g/mol | 167.21 g/mol |

| XLogP3 | 4.1 | 3.3 | Not Available |

Conclusion: A Commitment to Safety